Octahydroindolizine
Overview
Description
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One of the methods for synthesizing octahydroindolizine involves the enantioselective synthesis of this compound alcohol using enzymatic resolution.
Dehydrative Annulation: Another approach involves a dehydrative annulation strategy starting from enantiomerically pure (S)-epichlorohydrin.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the enzymatic resolution method, which has been demonstrated on a scale of up to 100 grams .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the this compound framework.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the this compound ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
Target of Action
Octahydroindolizine is a derivative of indolizine, which is known for its diverse biological activities Indolizine derivatives have been screened for various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Indolizine derivatives are known to interact with their targets, leading to various changes at the molecular level . For instance, anticancer derivatives of indolizine, such as camptothecin, irinotecan, and topotecan, are known to interact with DNA topoisomerase I, inhibiting DNA replication and transcription .
Biochemical Pathways
The biogenic pathway of indolizidine alkaloids, such as this compound, originates from L-lysine . L-lysine undergoes deamination in the lysine degradation pathway, catalyzed by saccharopine dehydrogenase (SD), to form saccharopine
Pharmacokinetics
The compound has been synthesized in a homo-chiral form, which suggests potential applications within the pharmaceutical industry .
Result of Action
Indolizine derivatives have been associated with various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
Scientific Research Applications
Octahydroindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: this compound and its derivatives are used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Indolizine: Indolizine is an isomer of octahydroindolizine and shares a similar bicyclic structure but with different degrees of saturation.
Pyrrolizidine: Pyrrolizidine is another related compound with a similar bicyclic framework but with nitrogen atoms in different positions.
Quinolizidine: Quinolizidine is a bicyclic compound with a nitrogen atom, similar to this compound, but with a different ring fusion pattern.
Uniqueness:
- This compound is unique due to its fully saturated bicyclic structure, which imparts different chemical and biological properties compared to its unsaturated counterparts. This saturation can influence the compound’s stability, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKHJOABGFIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929286 | |
Record name | Indolizidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13618-93-4 | |
Record name | δ-Coniceine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13618-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydroindolizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolizidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydroindolizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLIZIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FG58K748F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is octahydroindolizine?
A1: this compound, also known as indolizidine, represents a class of heterocyclic organic compounds characterized by a bicyclic structure. This structure comprises a fused five-membered pyrrolidine ring and a six-membered piperidine ring, with a nitrogen atom shared at the bridgehead position.
Q2: What are the key structural features of this compound derivatives?
A2: The core this compound framework can accommodate various substituents, particularly at positions 3 and 5. These substituents, ranging from simple alkyl groups to complex aromatic rings, significantly influence the compound's biological activity and physicochemical properties. For instance, trans-3-(2-bromophenyl)this compound demonstrated notable antinociceptive activity in rodent models. [] The presence of a spiro acenaphthene moiety, as seen in spiro[2.2”]acenaphthene-1”-onespiro[3.3’]-5’-(2,3-dichlorophenylmethylidene)-1’-methylpiperidin-4’-one-4-(2,3-dichorophenyl) this compound, further adds complexity to the structure and may impact its pharmacological profile. []
Q3: How does the stereochemistry of this compound impact its properties?
A3: The presence of multiple chiral centers in this compound leads to the existence of various stereoisomers, each potentially exhibiting different biological activities. Research highlights the importance of stereochemistry in dictating the compound's interactions with biological targets. For instance, the antinociceptive effects of trans-3-(2-bromophenyl)this compound were attributed to the specific spatial arrangement of its substituents. [] Furthermore, studies involving the separation of racemic mixtures of this compound alkaloids, such as (±)-homocrepidine A, demonstrated that enantiomers can possess significantly different anti-inflammatory properties. []
Q4: What synthetic approaches are employed to access this compound derivatives?
A4: Numerous synthetic strategies have been developed for the construction of the this compound framework. One approach involves the catalytic hydrogenation of appropriately substituted pyridine derivatives, exemplified by the synthesis of various 3-aryloctahydroindolizines. [] Another method utilizes intramolecular double Michael reactions, offering stereocontrolled access to octahydroindolizines, as demonstrated in the synthesis of (±)-epilupinine. [] Additionally, organocatalytic strategies have been reported, enabling the enantioselective synthesis of pyrrolidine, hexahydropyrrolizine, and this compound core structures from glycine esters. []
Q5: How do this compound derivatives interact with biological systems?
A5: Octahydroindolizines exhibit a diverse range of biological activities, attributed to their ability to interact with various biological targets. For instance, certain octahydroindolizines, like trans-3-(2-bromophenyl)this compound, have demonstrated potent antinociceptive effects in animal models, suggesting potential applications as analgesics. [] Additionally, research has revealed the inhibitory activity of some this compound alkaloids, such as those isolated from Dendrobium crepidatum, against nitric oxide production in LPS-induced macrophages, indicating potential anti-inflammatory properties. [, , ]
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A6: Yes, research has explored the impact of structural modifications on the biological activity of octahydroindolizines. For example, introducing specific substituents at the 3-position of the this compound ring, such as aryl groups, significantly enhanced antinociceptive activity. [] Furthermore, investigations into the stereochemistry of this compound alkaloids revealed the importance of chirality in influencing anti-inflammatory properties. For example, the (+)-enantiomer of homocrepidine A exhibited considerably stronger inhibition of nitric oxide production compared to its (-)-counterpart and the racemic mixture. []
Q7: Are there any known applications of this compound derivatives in chemical synthesis?
A7: While octahydroindolizines primarily garner interest for their biological activities, they can also serve as valuable intermediates in organic synthesis. For instance, researchers have utilized octahydroindolizines as precursors for the synthesis of more complex alkaloids, such as (-)-solanidine and (-)-tomatidenol. [] Additionally, they have explored the reactivity of octahydroindolizines in various chemical transformations, expanding their synthetic utility.
Q8: What analytical techniques are commonly employed to characterize this compound derivatives?
A8: Characterization of octahydroindolizines often involves a combination of spectroscopic and analytical methods. Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the compound's structure and conformation. [, ] X-ray crystallography can elucidate the three-dimensional structure of crystalline this compound derivatives, offering insights into their stereochemistry and potential interactions with biological targets. [, ] Additionally, mass spectrometry techniques are employed to determine the molecular weight and fragmentation patterns of these compounds.
Q9: Are there any known natural sources of this compound derivatives?
A9: this compound alkaloids occur naturally in various plant species. One notable example is Dendrobium crepidatum, a traditional Chinese medicinal herb, which yielded several this compound alkaloids exhibiting anti-inflammatory properties. [, , ] These findings highlight the potential of natural sources in discovering novel bioactive this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.